molecular formula C22H19N5O3 B6099461 N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide

Katalognummer B6099461
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: PGBXPSNQUVBRRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide, also known as BNIPIN, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase D (PKD), which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.

Wirkmechanismus

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide inhibits PKD by binding to its catalytic domain and preventing its activation. PKD is activated by various stimuli, including growth factors, cytokines, and stress signals, which lead to the phosphorylation of its activation loop. This compound binds to the ATP-binding site of PKD and prevents the phosphorylation of its activation loop, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In animal models of cardiovascular diseases, this compound has been found to reduce infarct size, improve cardiac function, and decrease oxidative stress. In animal models of neurodegenerative diseases, this compound has been shown to reduce neuronal cell death and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide in lab experiments include its high potency and specificity for PKD inhibition, which makes it a valuable tool for studying the role of PKD in various cellular processes. However, the limitations of using this compound include its potential off-target effects and toxicity, which need to be carefully evaluated in each experimental setting.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide. Firstly, more studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical models of cancer, cardiovascular diseases, and neurodegenerative diseases. Secondly, the development of more potent and selective PKD inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents. Finally, the identification of the downstream targets of PKD inhibition by this compound could provide new insights into the molecular mechanisms underlying its biological effects.

Synthesemethoden

The synthesis of N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide involves a series of chemical reactions starting from 2-nitroaniline and 2-aminobenzotriazole. The first step involves the protection of the amino group of 2-nitroaniline with tert-butyloxycarbonyl (Boc) to form Boc-2-nitroaniline. The second step involves the reaction of Boc-2-nitroaniline with 2-aminobenzotriazole in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form Boc-protected this compound. The final step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. PKD is known to be involved in the regulation of cell proliferation, apoptosis, and angiogenesis, which are critical processes in cancer development. Therefore, PKD inhibitors such as this compound have been investigated as potential anticancer agents. This compound has also been found to have cardioprotective effects in animal models of ischemia-reperfusion injury, suggesting its potential use in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, indicating its potential use in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-3-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-15(2)25(22(28)16-6-5-7-19(14-16)27(29)30)17-10-12-18(13-11-17)26-23-20-8-3-4-9-21(20)24-26/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXPSNQUVBRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.